2,2-Dimethoxyethane-1-sulfonyl chloride

Description

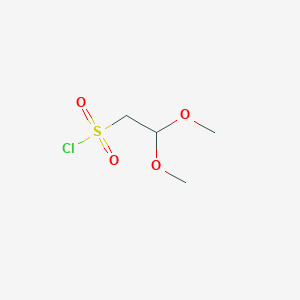

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBRNIKDYAZKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193067-69-3 | |

| Record name | 2,2-dimethoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Fundamental Significance of 2,2 Dimethoxyethane 1 Sulfonyl Chloride

Overview of Sulfonyl Chlorides in Contemporary Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a highly valuable class of organic compounds, serving as pivotal intermediates in a vast array of chemical transformations. magtech.com.cn Their importance stems from the electrophilic nature of the sulfur atom and the competency of the chloride as a leaving group, rendering them susceptible to nucleophilic attack. wikipedia.orgnih.gov This reactivity is harnessed in the synthesis of numerous sulfur-containing functional groups.

The most prominent application of sulfonyl chlorides is in the preparation of sulfonamides through their reaction with primary or secondary amines. wikipedia.orgorgsyn.org The sulfonamide moiety is a key pharmacophore found in a multitude of pharmaceutical agents, including antibacterial drugs, diuretics, and anticonvulsants. orgsyn.org Furthermore, sulfonyl chlorides react with alcohols to form sulfonate esters, which are excellent leaving groups in their own right and are utilized to activate hydroxyl groups for substitution or elimination reactions. wikipedia.org

Beyond these fundamental reactions, sulfonyl chlorides are employed in Friedel-Crafts reactions to form sulfones, and they can serve as precursors to sulfenes via base-induced elimination of hydrogen chloride. wikipedia.org Their utility also extends to the agrochemical and dye industries. organic-chemistry.org The synthesis of sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of aromatic compounds and the oxidative chlorination of thiols or their derivatives. organic-chemistry.orgorganic-chemistry.org The versatility and reactivity of sulfonyl chlorides firmly establish them as indispensable tools in the arsenal (B13267) of the synthetic organic chemist. magtech.com.cnresearchgate.net

Table 1: Key Reactions of Sulfonyl Chlorides

| Reactant | Product | Significance |

|---|---|---|

| Amine (R'-NH₂) | Sulfonamide (R-SO₂-NHR') | Formation of a key pharmacophore in many drugs. |

| Alcohol (R'-OH) | Sulfonate Ester (R-SO₂-OR') | Activation of alcohols, creating good leaving groups. |

| Arene (in presence of Lewis acid) | Sulfone (R-SO₂-Ar) | Carbon-sulfur bond formation. |

The Distinctive Role of Acetal-Functionalized Sulfonyl Chlorides as Masked Carbonyl Equivalents

While extensive research has been conducted on various substituted sulfonyl chlorides, the specific role of acetal-functionalized sulfonyl chlorides as masked carbonyl equivalents is a more specialized area of investigation. A masked carbonyl is a functional group that is chemically inert under certain conditions but can be readily converted into a carbonyl group when desired. The acetal (B89532) group is a classic example of a protecting group for aldehydes and ketones, stable to basic and nucleophilic conditions but easily hydrolyzed back to the carbonyl under acidic conditions.

Theoretically, a molecule like 2,2-Dimethoxyethane-1-sulfonyl chloride, which contains a dimethyl acetal, could serve as a synthetic equivalent of a formylsulfonyl chloride (O=CH-CH₂-SO₂Cl). This highly reactive species would be difficult to handle directly. By masking the aldehyde functionality as an acetal, the sulfonyl chloride can undergo typical reactions, such as sulfonamide or sulfonate ester formation. Subsequent deprotection of the acetal group under acidic conditions would then unveil the aldehyde functionality in the final product. This strategy would allow for the introduction of a formyl group into a molecule via a sulfonyl linkage.

Conceptual Framework for Investigating the Reactivity and Synthetic Utility of this compound

The conceptual framework for investigating a novel reagent like this compound is built upon its unique bifunctional nature. The presence of both a reactive sulfonyl chloride and a latent carbonyl group (as the acetal) suggests several avenues for synthetic exploration.

A primary research goal would be to establish the chemoselectivity of its reactions. Investigators would seek to determine if nucleophiles react exclusively at the sulfonyl chloride moiety while leaving the acetal untouched. This would involve reacting this compound with a variety of nucleophiles (e.g., amines, alcohols, organometallic reagents) under different reaction conditions to synthesize a library of novel sulfonamides and sulfonate esters that bear a masked aldehyde function.

Following the successful functionalization of the sulfonyl chloride, the next logical step would be the deprotection of the acetal. The stability of the newly formed sulfonamide or sulfonate ester to the acidic conditions required for acetal hydrolysis would need to be carefully evaluated. The successful two-step sequence would validate the utility of this compound as a formyl-sulfonylating agent.

Advanced Synthetic Methodologies for 2,2 Dimethoxyethane 1 Sulfonyl Chloride and Derived Precursors

Methodologies for Sulfonyl Chloride Moiety Formation

The introduction of the sulfonyl chloride functional group (-SO₂Cl) is a pivotal step in the synthesis. This transformation can be achieved through several routes, primarily categorized as direct chlorosulfonation or oxidative chlorination of suitable sulfur-containing precursors. researchgate.net The choice of method often depends on the availability of starting materials, scalability, and tolerance of other functional groups within the molecule.

Direct chlorosulfonation typically involves the reaction of an appropriate organic precursor with a strong chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is a common reagent for this purpose, capable of converting activated aromatic or aliphatic compounds into their corresponding sulfonyl chlorides. rsc.org For a substrate like 2,2-dimethoxyethane, this approach would likely require a precursor with a functional group that can be displaced or transformed, as the saturated alkyl backbone is not sufficiently activated for direct electrophilic substitution. The reaction is often performed at low temperatures to control its high reactivity and potential side reactions. rsc.org

Oxidative chlorination is a widely employed and versatile strategy for synthesizing sulfonyl chlorides from various sulfur-containing compounds such as thiols, disulfides, thioacetates, or S-alkyl isothiourea salts. researchgate.netorganic-chemistry.org This method involves the simultaneous oxidation of the sulfur atom and its chlorination. A variety of reagents have been developed to achieve this transformation under mild and efficient conditions. researchgate.net

Key reagents used in oxidative chlorination include:

N-Chlorosuccinimide (NCS): Used for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.org

Sodium Hypochlorite (NaOCl): Commercial bleach can be used in an economical and environmentally friendly process for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org

1,3-dichloro-5,5-dimethylhydantoin (DCDMH or DCH): This reagent serves as a dual-function agent for oxidative chlorination, converting thiols and disulfides to their corresponding sulfonyl chlorides. rsc.orglookchem.com

The general mechanism involves the formation of cationic chlorinated sulfur species that are subsequently oxidized and cleaved. acsgcipr.org These methods are often preferred due to their milder conditions and broader substrate scope compared to direct chlorosulfonation. researchgate.net

| Reagent | Typical Precursor(s) | Key Advantages | Reference(s) |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts, Thiols | Good yields; byproduct can be recycled. | organic-chemistry.orgnih.gov |

| Sodium Hypochlorite (NaOCl) / Bleach | S-Alkylisothiourea salts | Economical, simple, and environmentally friendly. | organic-chemistry.org |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH/DCH) | Thiols, Disulfides, Benzylic Sulfides | Mild and efficient; suitable for continuous flow processes. | rsc.orglookchem.com |

| Sodium Chlorite (NaClO₂) | S-Alkyl isothiourea salts, Thiols, Disulfides | Convenient, safe, and environmentally benign. | organic-chemistry.org |

Synthesis of the 2,2-Dimethoxyethane Backbone and its Functionalization

The 2,2-dimethoxyethane backbone, also known as 1,2-dimethoxyethane (B42094) (DME), is a common aprotic solvent that can be synthesized through several industrial routes. wikipedia.orgchemeurope.com One method involves the Williamson ether synthesis, reacting the sodium salt of 2-methoxyethanol (B45455) with chloromethane. chemeurope.com Another major industrial process is the reaction of dimethyl ether with ethylene (B1197577) oxide. wikipedia.org More sustainable, modern approaches include the direct catalytic etherification of ethylene glycol with methanol (B129727) over catalysts like SAPO-34 zeolite, which can achieve high selectivity and conversion rates. rsc.org

For the synthesis of 2,2-dimethoxyethane-1-sulfonyl chloride, a functional group must be introduced onto the DME backbone to allow for the attachment of sulfur. This could be accomplished by starting with a related, functionalized precursor, such as 2-hydroxyethanesulfonyl chloride, and subsequently performing a methylation reaction on the hydroxyl group. cdnsciencepub.com Alternatively, a synthetic route could begin with 2-methoxyethanol, which is first converted to a sulfur-containing intermediate before the second methoxy (B1213986) group is introduced.

Optimization of Preparative Conditions and Efficiency in Chemical Synthesis

Optimizing the synthesis of sulfonyl chlorides is crucial for maximizing yield, ensuring safety, and simplifying purification. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of reagents. lookchem.comnih.gov For instance, in the oxidative chlorination of a sulfide (B99878) with DCDMH, acetonitrile (B52724) was found to be a superior solvent to non-polar options like toluene (B28343) or dichloromethane, leading to a cleaner and faster reaction. lookchem.com

A significant advancement in the optimization and safety of sulfonyl chloride synthesis is the use of continuous flow technology. rsc.org This approach allows for precise control over reaction parameters such as residence time and temperature, which is particularly important for managing highly exothermic reactions. rsc.org Continuous flow protocols can achieve very high space-time yields and improve process safety by minimizing the volume of hazardous reagents at any given time. rsc.org

| Parameter | Considerations | Impact on Synthesis | Reference(s) |

|---|---|---|---|

| Solvent | Polarity, solubility of reagents and intermediates. | Affects reaction rate and can prevent precipitation of salts, improving chemoselectivity. | lookchem.comnih.gov |

| Reagent | Choice of oxidant and chlorinating source. | Determines reaction pathway, efficiency, and byproduct formation. | organic-chemistry.orglookchem.comnih.gov |

| Temperature | Control of exothermic reactions, prevention of side reactions. | Lower temperatures can increase selectivity; higher temperatures can increase reaction rate. | rsc.orgnih.gov |

| Reaction Time / Flow Rate | Ensuring complete conversion without product degradation. | Optimized residence time in continuous flow can maximize throughput and yield. | rsc.org |

Chemo- and Regioselective Synthesis Challenges in Structurally Related Compounds

The synthesis of complex molecules containing a sulfonyl chloride group often presents challenges related to selectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. A significant challenge arises when a molecule contains multiple reactive sites. For example, in compounds containing both an aroyl chloride and a sulfonyl chloride, the aroyl chloride is generally more reactive towards nucleophiles like amines. nih.gov This difference in reactivity can be exploited for selective functionalization, but achieving high chemoselectivity often requires careful optimization of reaction conditions, such as solvent and temperature. nih.gov

Regioselectivity involves controlling the position at which a reaction occurs on a molecule. In the synthesis of substituted quinolines, for instance, sulfonyl chlorides have been shown to act in dual roles for both sulfonylation and chlorination, leading to potential challenges in controlling the precise location of functionalization. rsc.org Similarly, the halogenation of unsaturated systems can lead to different regioisomers depending on the electronic and steric properties of the substrate. nih.gov For a target like this compound, if the backbone were to contain other reactive sites, controlling the position of chlorosulfonation would be a critical synthetic challenge.

Mechanistic Investigations of 2,2 Dimethoxyethane 1 Sulfonyl Chloride Reactivity

Generation and Trapping of Transient Reactive Intermediates

Beyond direct substitution, the reactivity of 2,2-dimethoxyethane-1-sulfonyl chloride can be channeled through the formation of highly reactive, short-lived intermediates, such as sulfenes and sulfonyl radicals.

Alkanesulfonyl chlorides possessing at least one α-hydrogen, such as this compound, can undergo dehydrochlorination in the presence of a strong, non-nucleophilic base (e.g., triethylamine) to form a sulfene (B1252967) intermediate. wikipedia.orgacs.orgacs.org This elimination reaction produces 2,2-dimethoxy-1-sulfene, a highly reactive species that cannot be isolated but can be trapped in situ. nih.goviupac.org Sulfenes are potent electrophiles and readily participate in cycloaddition reactions. magtech.com.cn For example, they can undergo [2+2] cycloadditions with electron-rich alkenes (enamines) or aldehydes to form four-membered thietane (B1214591) dioxides or β-sultones, respectively. magtech.com.cnnih.gov With conjugated dienes, they can participate in [4+2] cycloadditions to yield six-membered cyclic sulfonates. scirp.org

Table 3: Potential Cycloaddition Reactions of In Situ Generated 2,2-Dimethoxy-1-sulfene Reaction Conditions: this compound and triethylamine (B128534) in the presence of a trapping agent.

| Trapping Agent (Reactant) | Reaction Type | Product Class |

| Cyclopentadiene | [4+2] Cycloaddition | Thiazine-dioxide derivative |

| Benzaldehyde | [2+2] Cycloaddition | β-Sultone |

| 1-Morpholinocyclohexene (Enamine) | [2+2] Cycloaddition | Thietane 1,1-dioxide |

| Imines | [2+2] Cycloaddition | β-Sultam |

The sulfur-chlorine bond in sulfonyl chlorides is capable of undergoing homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical. researchgate.net While this process is more facile for sulfonyl bromides and iodides, it can be initiated for sulfonyl chlorides under thermal or photochemical conditions. wikipedia.orgresearchgate.net The formation of the 2,2-dimethoxyethane-1-sulfonyl radical, (CH₃O)₂CHCH₂SO₂•, opens up alternative reaction pathways. Sulfonyl radicals are known to add across alkenes and alkynes, a key step in various radical-mediated functionalization reactions. nih.govnih.gov The resulting carbon-centered radical can then be trapped or undergo further transformations. Another potential pathway for the α-sulfonyl radical is β-fragmentation, which can lead to the elimination of sulfur dioxide and the formation of an alkyl radical. nih.gov

Electrophilic Transformations Involving the Acetal (B89532) Functionality within the Compound

The acetal group in this compound is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This reactivity can be harnessed using Lewis acids to induce electrophilic transformations. wikipedia.org A Lewis acid can coordinate to one of the oxygen atoms of the acetal, weakening the carbon-oxygen bond and facilitating its cleavage to form a resonance-stabilized oxocarbenium ion. science.gov This highly electrophilic intermediate can then be attacked by various nucleophiles. This pathway allows for the modification of the dimethoxyethane backbone of the molecule while potentially leaving the sulfonyl chloride group intact if reaction conditions are carefully controlled. Such transformations expand the synthetic utility of the compound beyond reactions centered at the sulfonyl group.

Table 4: Hypothetical Lewis Acid-Catalyzed Transformations of the Acetal Group Reaction Conditions: this compound and a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) in the presence of a nucleophile.

| Nucleophile | Potential Product Type |

| Allyltrimethylsilane | Homoallylic ether |

| Silyl enol ether | β-Alkoxy ketone |

| Benzene (Friedel-Crafts type) | Aryl-substituted ether |

| Water (hydrolysis) | 2-Oxoethane-1-sulfonyl chloride |

Influence of Solvent Environments and Kinetic Studies on Reaction Profiles

Following a comprehensive search of available scientific literature, no specific studies detailing the influence of solvent environments or kinetic data for the solvolysis and reaction profiles of this compound were found.

General principles of sulfonyl chloride reactivity suggest that the solvent would play a crucial role in the reaction mechanism and rate. For other alkanesulfonyl chlorides, solvolysis reactions are known to be sensitive to both the nucleophilicity and the ionizing power of the solvent. In protic solvents, the reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) pathway, where the solvent acts as the nucleophile. The polarity of the solvent can influence the stability of the transition state, thereby affecting the reaction rate.

Kinetic studies on analogous compounds often utilize techniques such as UV-Vis spectroscopy or conductivity measurements to monitor the reaction progress and determine rate constants. These studies would be essential to elucidate the precise mechanism and to quantify the effect of different solvent systems on the reactivity of this compound. However, at present, such specific experimental data for this compound is not publicly available.

Strategic Applications of 2,2 Dimethoxyethane 1 Sulfonyl Chloride in Complex Organic Synthesis

Construction of Advanced Sulfonated Molecular Architectures

The primary utility of 2,2-dimethoxyethane-1-sulfonyl chloride lies in its ability to readily form sulfonated products, which are key structural motifs in pharmaceuticals and materials science. nih.gov The presence of the dimethoxyethane group, a stable acetal (B89532), provides a latent aldehyde functionality that can be carried through multiple synthetic steps before being unmasked for further transformations.

This compound reacts cleanly with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides. ijarsct.co.in Similarly, its reaction with alcohols affords sulfonate esters. eurjchem.com A significant advantage of this reagent is that the resulting sulfonamide or sulfonate ester products contain a protected aldehyde. The acetal group is robust and stable to the typical conditions of sulfonylation, yet it can be easily hydrolyzed under mild acidic conditions to reveal the aldehyde, which can then participate in subsequent reactions. This strategy allows for the sequential introduction and reaction of two distinct functional groups from a single reagent.

Table 1: Synthesis of Sulfonamides and Sulfonate Esters This table illustrates the general reaction of this compound with amines and alcohols to form products containing a latent aldehyde.

| Reactant | Reagent | Product Type | Latent Functionality |

| Primary/Secondary Amine (R¹R²NH) | This compound | Sulfonamide | Masked Aldehyde |

| Alcohol (R³OH) | This compound | Sulfonate Ester | Masked Aldehyde |

While sulfonyl chlorides are primarily used for creating sulfur-nitrogen and sulfur-oxygen bonds, they can also serve as precursors for carbon-sulfur bond formation. magtech.com.cn Methodologies have been developed for the reduction of sulfonyl chlorides to sulfinate salts or other sulfur species that can then react with carbon electrophiles to form sulfones or thioethers. Conceptually, this compound could be employed in such a sequence. For instance, its reduction would generate a sulfinate that retains the masked aldehyde, which could then be alkylated to produce a sulfone. This approach broadens the reagent's utility beyond traditional sulfonylation, enabling the construction of diverse sulfur-containing scaffolds.

Utilization as a Masked Aldehyde Synthon in Cascade and Tandem Reactions

The latent aldehyde functionality of this compound makes it an ideal component for designing cascade or tandem reaction sequences. researchgate.net A synthetic strategy could involve an initial sulfonylation reaction, followed by the in-situ deprotection of the acetal. The newly unmasked aldehyde can then trigger a second, intramolecular reaction. For example, if the amine substrate used in the initial sulfonamide formation also contains a nucleophilic site (such as an indole (B1671886) or an activated aromatic ring), the deprotected aldehyde could undergo an intramolecular cyclization, leading to the rapid assembly of complex polycyclic systems. This approach streamlines synthetic pathways by combining multiple bond-forming events in a single operation.

Application in the Synthesis of Various Heterocyclic Compounds

Heterocyclic sulfonamides are a prevalent structural motif in many biologically active molecules. nih.govacs.org this compound is a powerful tool for the synthesis of such compounds. A common strategy involves the initial formation of a sulfonamide from a suitable amine precursor. Subsequent acidic workup liberates the aldehyde, which can then react with the sulfonamide nitrogen or another nucleophile within the molecule to forge a new heterocyclic ring. This intramolecular cyclization can lead to the formation of various nitrogen- and sulfur-containing heterocycles, demonstrating the reagent's value in diversity-oriented synthesis. ucl.ac.uk

Integration into Total Synthesis Endeavors for Biologically Relevant Molecules (Conceptual)

Table 2: Conceptual Late-Stage Aldehyde Deprotection in Total Synthesis This table outlines a hypothetical sequence where the masked aldehyde is revealed late in a synthesis for a key transformation.

| Synthetic Stage | Action | Intermediate Structure | Purpose |

| Early-Stage | Reaction of an advanced intermediate amine with this compound. | Contains sulfonamide and protected aldehyde. | Introduce key pharmacophore and masked handle. |

| Mid-Stage | Further elaboration of the molecular scaffold. | Acetal group remains intact. | Build molecular complexity. |

| Late-Stage | Mild acidic treatment. | Deprotected aldehyde is revealed. | Prepare for final key bond formation. |

| Final Step | Reaction of the aldehyde (e.g., Wittig olefination). | Final target molecule. | Complete the total synthesis. |

Development of Immobilized Reagents and Supported Catalysts (Conceptual)

The principles of solid-phase synthesis and supported catalysis rely on anchoring reagents or catalysts to a solid matrix for ease of purification and potential recycling. Conceptually, this compound could be adapted for such applications. The dimethoxyethane moiety could be modified to include a linking group for attachment to a polymer resin. The terminal sulfonyl chloride would then be available to react with substrates in solution. After the reaction, the resin-bound product could be easily separated by filtration. Subsequent cleavage from the resin would release the final sulfonated product. Alternatively, the sulfonamide linkage itself could serve as the anchor, allowing for further on-resin modifications via the deprotection and reaction of the latent aldehyde.

Advanced Characterization and Computational Approaches in 2,2 Dimethoxyethane 1 Sulfonyl Chloride Research

Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable tools in the study of 2,2-Dimethoxyethane-1-sulfonyl chloride. They enable researchers to follow the course of a reaction, identify the formation of key intermediates, and confirm the structure of the resulting products with high fidelity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the mechanistic pathways of reactions involving this compound. By monitoring the changes in the chemical environment of specific nuclei (¹H, ¹³C), NMR can provide a detailed picture of bond formation and cleavage as a reaction progresses.

In a typical reaction, such as the sulfonylation of an amine, ¹H NMR spectroscopy can track the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the product. For this compound, key proton signals would include the methoxy (B1213986) groups (-OCH₃), the methylene (B1212753) group adjacent to the sulfonyl chloride (-CH₂SO₂Cl), and the methine proton (-CH(OCH₃)₂). Shifts in these signals upon reaction provide direct evidence of the transformation. For example, the reaction with an amine to form a sulfonamide would cause a significant change in the electronic environment and, consequently, the chemical shift of the adjacent methylene protons.

Furthermore, advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can establish connectivity between different parts of the molecule, confirming the final structure and helping to identify any unexpected byproducts. In mechanistic studies, in-situ NMR monitoring can help detect transient intermediates, providing crucial evidence for a proposed reaction pathway. For instance, in reactions that may proceed through an N-sulfonyl intermediate, NMR could potentially identify the transient pyridinium (B92312) salt formed, offering insights into the reaction mechanism. nih.gov

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental for the characterization of the functional groups and molecular weight of this compound and its derivatives.

IR spectroscopy is particularly useful for identifying the presence of the sulfonyl chloride (-SO₂Cl) group, which exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively. The presence of the C-O ether linkages would also be confirmed by strong stretching bands in the 1050-1150 cm⁻¹ region. Upon conversion to a sulfonamide or sulfonate ester, the positions of the S=O stretching bands will shift, providing clear evidence of the reaction's success.

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₄H₉ClO₄S). The fragmentation pattern can also offer structural information; for instance, the loss of a chlorine atom, a methoxy group, or the entire sulfonyl chloride moiety can be observed, helping to piece together the molecular structure. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be calculated for various adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.99829 | 131.8 |

| [M+Na]⁺ | 210.98023 | 140.8 |

| [M+K]⁺ | 226.95417 | 139.4 |

| [M+NH₄]⁺ | 206.02483 | 152.9 |

| [M-H]⁻ | 186.98373 | 133.0 |

| [M+HCOO]⁻ | 232.98921 | 145.1 |

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry provides a powerful lens through which to examine the properties and reactivity of this compound at the atomic level, complementing experimental findings with detailed theoretical insights.

The reactivity and physical properties of this compound are heavily influenced by its three-dimensional structure and conformational flexibility. The core skeleton is derived from 1,2-dimethoxyethane (B42094) (DME), a molecule known for its complex conformational behavior due to the interplay of steric and electronic effects (gauche effect). guidechem.com

Computational methods, particularly density functional theory (DFT), can be used to explore the potential energy surface of the molecule. By rotating the key dihedral angles (O-C-C-O and C-C-S-Cl), a series of stable conformers (local minima) can be identified. For each conformer, properties such as relative energy, dipole moment, and geometric parameters can be calculated. The analysis of DME shows a preference for gauche conformations around the central C-C bond in the gas phase, and this preference can be altered by solvation. nih.gov For this compound, the bulky and electronegative sulfonyl chloride group would introduce additional steric and electrostatic interactions, further influencing the conformational equilibrium. DFT calculations would be essential to determine whether the lowest energy conformer adopts a structure that shields the reactive sulfonyl chloride group or exposes it for reaction.

| Conformer | Key Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 2.1 |

| Gauche-1 | ~60° | 1.25 | 3.5 |

| Gauche-2 | ~-60° | 1.30 | 3.6 |

Note: The data in Table 2 is hypothetical and serves to illustrate the type of results obtained from conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum chemical calculations are invaluable for mapping the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By modeling a reaction, such as the hydrolysis or aminolysis of the sulfonyl chloride, researchers can propose and evaluate different mechanistic possibilities, like a concerted Sₙ2-type displacement or a stepwise addition-elimination pathway. For each proposed path, the transition state structure can be located and characterized. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. Comparing the activation energies for different potential pathways allows for the determination of the most likely reaction mechanism. This detailed modeling can reveal subtle stereoelectronic effects and the specific roles of catalysts or solvent molecules in stabilizing the transition state. nih.gov

The behavior of this compound in solution is critically dependent on its interactions with solvent molecules (solvation) and with other solute molecules (intermolecular interactions). Theoretical models can provide a deep understanding of these phenomena.

Solvation Effects: The choice of solvent can dramatically alter reaction rates and even change the preferred reaction mechanism. Computational studies can model these effects using either explicit or implicit solvation models.

Explicit models involve surrounding the solute molecule with a number of individual solvent molecules and running molecular dynamics (MD) simulations. MD simulations track the movement of all atoms over time, providing insights into the specific hydrogen bonding or dipole-dipole interactions that stabilize the solute and any reaction intermediates. rsc.org

Intermolecular Interactions: In the solid state or in concentrated solutions, interactions between molecules of this compound become significant. These can be studied by calculating the interaction energies of dimers or larger clusters. These calculations can identify the most stable arrangements, which are often governed by weak interactions such as dipole-dipole forces or hydrogen bonds (if interacting with protic species). Understanding these interactions is crucial for predicting crystal packing or the tendency to form aggregates in solution.

Derivatization Strategies and Functional Analogs of 2,2 Dimethoxyethane 1 Sulfonyl Chloride

Synthesis and Reactivity Profiles of Diverse Sulfonamide and Sulfonate Ester Derivatives

The primary route for the derivatization of 2,2-dimethoxyethane-1-sulfonyl chloride involves its reaction with nucleophiles, such as amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters.

Sulfonamide Synthesis:

The synthesis of sulfonamides from this compound is typically achieved by reacting it with primary or secondary amines in the presence of a base. rsc.orgijarsct.co.in The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct of the reaction. nih.gov The general reaction is as follows:

R¹R²NH + (CH₃O)₂CHCH₂SO₂Cl → (CH₃O)₂CHCH₂SO₂NR¹R² + HCl

The reactivity of the amine plays a significant role in the reaction outcome. Primary amines are generally more reactive than secondary amines due to lower steric hindrance. ijarsct.co.in The reaction conditions can be optimized to achieve high yields of the desired sulfonamide products. nih.gov

Illustrative Table of Synthesized Sulfonamides from this compound:

| Amine | Product | Reaction Conditions | Yield (%) |

| Aniline | N-phenyl-2,2-dimethoxyethane-1-sulfonamide | Pyridine, 0-25 °C | High |

| Diethylamine | N,N-diethyl-2,2-dimethoxyethane-1-sulfonamide | Triethylamine, THF | Good |

| Morpholine | 4-((2,2-dimethoxyethyl)sulfonyl)morpholine | Acetonitrile (B52724), reflux | High |

The reactivity of the resulting sulfonamides is influenced by the nature of the substituents on the nitrogen atom. N-aryl sulfonamides, for instance, can undergo further reactions such as N-arylation. ijarsct.co.in

Sulfonate Ester Synthesis:

Sulfonate esters are prepared by the reaction of this compound with alcohols in the presence of a base. eurjchem.comyoutube.com Similar to sulfonamide synthesis, a base is required to scavenge the HCl produced.

(CH₃O)₂CHCH₂SO₂Cl + R-OH → (CH₃O)₂CHCH₂SO₂OR + HCl

The choice of alcohol and reaction conditions can be varied to produce a wide array of sulfonate esters. The reaction generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. libretexts.org

Illustrative Table of Synthesized Sulfonate Esters from this compound:

| Alcohol | Product | Reaction Conditions |

| Methanol (B129727) | Methyl 2,2-dimethoxyethane-1-sulfonate | Pyridine |

| Phenol | Phenyl 2,2-dimethoxyethane-1-sulfonate | Amine base |

| Isopropanol | Isopropyl 2,2-dimethoxyethane-1-sulfonate | Triethylamine |

The sulfonate esters derived from this compound are expected to be effective leaving groups in nucleophilic substitution reactions, a characteristic feature of sulfonate esters. libretexts.org

Exploration of Structural Variations in the Acetal (B89532) Moiety to Influence Reactivity and Selectivity

Systematic structural modifications of the acetal group in this compound and its derivatives can provide valuable insights into structure-activity relationships. By replacing the methoxy (B1213986) groups with other alkoxy or aryloxy groups, it is possible to modulate the electronic and steric properties of the molecule, which in turn can influence its reactivity and selectivity in subsequent transformations.

For instance, introducing bulkier alkoxy groups could sterically hinder the approach of nucleophiles to the sulfonyl group, potentially leading to increased selectivity in reactions with substrates possessing multiple nucleophilic sites. Conversely, incorporating electron-withdrawing groups in the acetal moiety could enhance the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity.

The stability of the acetal itself can be tuned. For example, acetals derived from diols like ethylene (B1197577) glycol would form a more rigid five-membered ring structure, which could alter the conformational preferences of the molecule and impact its reactivity.

While specific studies on the structural variations of the acetal moiety in this compound are not extensively documented, the principles of acetal chemistry suggest that such modifications would be a viable strategy for fine-tuning the properties of its derivatives. researchgate.netresearchgate.net

Preparation of Multi-functionalized and Polymeric Structures Incorporating the Compound

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a modifiable acetal group, makes it an attractive monomer for the synthesis of multi-functionalized and polymeric materials.

One conceptual approach involves the polymerization of derivatives of this compound. For example, a derivative containing a polymerizable group, such as a vinyl or acrylic moiety, could be synthesized and subsequently polymerized to yield a polymer with pendant 2,2-dimethoxyethanesulfonyl groups. These pendant groups could then be further functionalized to introduce a variety of chemical entities, leading to the creation of functional polymers with tailored properties.

Another strategy could involve the use of diol or diamine derivatives of 2,2-dimethoxyethane-1-sulfonamide (B6153771) in condensation polymerizations. For instance, reacting a diol-containing sulfonamide with a diacid chloride could produce a polyester (B1180765) with the 2,2-dimethoxyethanesulfonyl moiety integrated into the polymer backbone.

While the direct polymerization of this compound has not been specifically reported, the synthesis of polymers from other sulfonyl chlorides is known, suggesting the feasibility of such an approach. researchgate.netchemistryviews.orgrsc.org

Stereoselective Synthesis of Chiral Derivatives (Conceptual)

The synthesis of chiral derivatives of this compound is a conceptually important area, although specific examples are not prevalent in the literature. The inherent chirality of many biologically active molecules underscores the importance of developing methods for the stereoselective synthesis of new compounds.

One conceptual pathway to chiral derivatives involves the use of chiral starting materials. For example, reacting this compound with a chiral amine or a chiral alcohol would lead to the formation of diastereomeric sulfonamides or sulfonate esters, respectively. These diastereomers could potentially be separated by chromatographic techniques.

Another approach could involve the use of a chiral catalyst to induce stereoselectivity in the reaction of the sulfonyl chloride with a prochiral nucleophile. While challenging, the development of such catalytic systems would be a significant advancement.

Furthermore, the acetal group itself presents an opportunity for introducing chirality. Synthesis of the sulfonyl chloride starting from a chiral diol would result in a chiral acetal, which could then influence the stereochemical outcome of subsequent reactions at the sulfonyl group or other parts of the molecule. The principles of stereoselective reactions involving sulfonium (B1226848) ylides and other sulfur-containing compounds provide a conceptual framework for how such transformations might be designed. mdpi.commdpi.com

Future Directions and Emerging Research Avenues for 2,2 Dimethoxyethane 1 Sulfonyl Chloride

Development of Novel Catalytic and Asymmetric Transformations

The sulfonyl chloride functional group is a well-established precursor for the synthesis of sulfonamides and sulfonate esters. A significant future direction for 2,2-dimethoxyethane-1-sulfonyl chloride lies in its use to generate novel chiral catalysts and participate in asymmetric transformations.

Conceptual Research Directions:

Chiral Sulfonamide Ligands: this compound could be reacted with a variety of chiral amines to synthesize a library of novel sulfonamide ligands. These ligands, featuring the flexible dimethoxyethane backbone, could then be coordinated with various transition metals to create catalysts for asymmetric reactions. The ether oxygens in the backbone might offer unique coordination properties, potentially influencing the stereochemical outcome of catalytic processes such as asymmetric hydrogenation, cyclopropanation, or Diels-Alder reactions.

Organocatalysis: Chiral sulfonamides derived from this sulfonyl chloride could themselves act as organocatalysts. The sulfonamide moiety can participate in hydrogen bonding interactions, which is a key feature of many organocatalysts. Researchers could explore their efficacy in promoting stereoselective reactions, such as Michael additions or aldol (B89426) reactions.

Table 1: Potential Asymmetric Transformations Utilizing Derivatives of this compound

| Transformation | Potential Catalyst Type | Desired Outcome |

| Asymmetric Hydrogenation | Chiral Metal-Sulfonamide Complex | Enantiomerically enriched alkanes |

| Asymmetric Cyclopropanation | Chiral Metal-Sulfonamide Complex | Stereoselective formation of cyclopropanes |

| Asymmetric Diels-Alder | Chiral Metal-Sulfonamide Complex or Sulfonamide Organocatalyst | Diastereo- and enantioselective cycloaddition |

| Asymmetric Michael Addition | Sulfonamide Organocatalyst | Enantioselective carbon-carbon bond formation |

Applications in Flow Chemistry and Continuous Process Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. The synthesis of sulfonyl chlorides and their subsequent reactions are often well-suited for flow chemistry applications.

Conceptual Research Directions:

Continuous Sulfonamide and Sulfonate Ester Synthesis: A key area of exploration would be the development of a continuous flow process for the reaction of this compound with various nucleophiles (amines, alcohols, phenols). This would involve pumping streams of the sulfonyl chloride and the nucleophile through a heated reactor coil, allowing for rapid reaction and the potential for in-line purification. Such a process would be highly valuable for the rapid synthesis of compound libraries for screening purposes.

Table 2: Comparison of Batch vs. Conceptual Flow Synthesis of Sulfonamides from this compound

| Parameter | Traditional Batch Synthesis | Conceptual Flow Synthesis |

| Reaction Time | Hours to days | Minutes |

| Scalability | Limited | Readily scalable |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |

| Process Control | Manual | Automated and precise control |

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique structural features of this compound could be leveraged to create novel materials and supramolecular assemblies.

Conceptual Research Directions:

Functional Polymers: The sulfonyl chloride group can be used to functionalize polymers. For instance, it could be reacted with polymers containing amine or hydroxyl groups to introduce the dimethoxyethanesulfonyl moiety. The resulting polymers might exhibit interesting properties, such as altered solubility, thermal stability, or the ability to coordinate metal ions via the ether linkages.

Supramolecular Assembly: Derivatives of this compound, such as sulfonamides or sulfonate esters, could be designed to self-assemble into well-defined supramolecular structures through non-covalent interactions like hydrogen bonding or host-guest interactions. The flexible dimethoxyethane unit could play a crucial role in directing the assembly process.

Bio-inspired Synthetic Approaches and Bioconjugation Strategies (Conceptual)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a rapidly growing field. Sulfonyl chlorides are known to react with nucleophilic residues on proteins, such as lysine.

Conceptual Research Directions:

Protein Modification: this compound could be investigated as a reagent for the modification of proteins. The dimethoxyethane group might impart increased water solubility to the modified protein or could be used as a linker to attach other molecules of interest, such as fluorescent dyes or drug molecules. The reactivity and selectivity of the sulfonyl chloride towards different amino acid residues would need to be carefully studied.

Bio-inspired Self-Assembly: Drawing inspiration from biological systems, researchers could design molecules derived from this compound that can self-assemble in aqueous environments. The interplay between the hydrophilic dimethoxyethane part and a hydrophobic part introduced through the sulfonyl chloride could lead to the formation of micelles, vesicles, or other nano-structures with potential applications in drug delivery or as enzyme mimics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Dimethoxyethane-1-sulfonyl chloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves the chlorination of the corresponding sulfonic acid or its salt. A common approach uses thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions. For example, sulfonic acid derivatives react with excess thionyl chloride at 60–80°C for 4–6 hours, followed by distillation under reduced pressure to isolate the product. Strict moisture control is critical to avoid hydrolysis .

- Key Considerations : Use inert atmospheres (e.g., nitrogen) and dry solvents (e.g., dichloromethane). Monitor reaction progress via TLC or in-situ IR spectroscopy for sulfonyl chloride formation (characteristic S=O stretches at ~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).

Q. How should researchers safely handle and store this compound to prevent decomposition or hazards?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Handle in a fume hood with PPE: nitrile gloves, lab coat, and chemical goggles. Avoid contact with water, as hydrolysis releases HCl and generates toxic gases .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area immediately to prevent vapor accumulation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- ¹H NMR : Look for methoxy group signals at δ 3.2–3.4 ppm (singlet, 6H) and methylene protons adjacent to the sulfonyl group at δ 3.8–4.0 ppm (multiplet, 4H).

- ¹³C NMR : Methoxy carbons appear at ~55–60 ppm, while sulfonyl-attached carbons resonate at ~70–75 ppm.

- IR Spectroscopy : Confirm sulfonyl chloride groups via strong S=O asymmetric and symmetric stretches at ~1370 cm⁻¹ and 1180 cm⁻¹, respectively.

- Validation : Compare with literature data or computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of sulfonylation reactions involving this compound with nucleophiles?

- Methodological Answer : Selectivity depends on solvent polarity, base strength, and temperature. For example:

- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity, favoring sulfonamide formation with amines.

- Non-nucleophilic bases (e.g., Et₃N) : Minimize side reactions like elimination.

- Low temperatures (0–5°C) : Reduce hydrolysis rates in aqueous-organic biphasic systems.

- Troubleshooting : If undesired byproducts (e.g., sulfene) form, optimize stoichiometry and reaction time. Use in-situ monitoring (e.g., NMR) to track intermediates .

Q. What are the common side reactions or byproducts encountered during the synthesis of this compound, and how can they be minimized?

- Methodological Answer :

- Hydrolysis : Leads to sulfonic acid formation. Prevent by ensuring anhydrous conditions and using molecular sieves.

- Elimination Reactions : Generate sulfene (CH₂=SO₂), detectable via gas evolution or unexpected mass spec peaks. Suppress by avoiding excessive heating and using mild bases.

- Purification Strategies : Distill under high vacuum (<1 mmHg) or use flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts .

Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound across different studies?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under controlled conditions (humidity, temperature, solvent purity) to isolate variables.

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity.

- Cross-Validation : Compare results with alternative synthetic routes (e.g., using phosgene vs. thionyl chloride) to identify method-dependent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.